molecular formula C21H15N5O B13371869 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile

2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B13371869
M. Wt: 353.4 g/mol
InChI Key: WQTZPEADWJXSRA-UHFFFAOYSA-N
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Description

2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring fused with a phthalazine moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a pyrimidine derivative and a phthalazine derivative, with specific catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced purification techniques would also be essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in various derivatives depending on the substituent introduced .

Scientific Research Applications

2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-4-[4-methyl-1-oxo-2(1H)-phthalazinyl]-6-phenyl-5-pyrimidinecarbonitrile apart is its unique combination of a pyrimidine ring and a phthalazine moiety. This structure provides distinct chemical and biological properties that can be leveraged in various research and industrial applications .

Properties

Molecular Formula

C21H15N5O

Molecular Weight

353.4 g/mol

IUPAC Name

2-methyl-4-(4-methyl-1-oxophthalazin-2-yl)-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C21H15N5O/c1-13-16-10-6-7-11-17(16)21(27)26(25-13)20-18(12-22)19(23-14(2)24-20)15-8-4-3-5-9-15/h3-11H,1-2H3

InChI Key

WQTZPEADWJXSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=NC(=NC(=C3C#N)C4=CC=CC=C4)C

Origin of Product

United States

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